N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine ring, a pyridine ring, and an isoxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the isoxazole ring. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Pyridine derivatives: Starting materials for the pyridine ring.
Isoxazole formation reagents: Such as hydroxylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: A similar compound with a pyridine ring at a different position.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide: Another similar compound with a pyridine ring at a different position.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its specific arrangement of heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14(17-6-8-20-7-2-5-18-15(20)22)12-9-13(23-19-12)11-3-1-4-16-10-11/h1-5,7,9-10H,6,8H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGNNGEDVVMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.